molecular formula C21H18N4O B11056724 1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one

1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one

Cat. No.: B11056724
M. Wt: 342.4 g/mol
InChI Key: LVDXBLOWGCSGLJ-UHFFFAOYSA-N
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Description

1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one involves multiple steps, including the formation of the quinoline core and subsequent functionalization to introduce the pyrazoloquinazoline moiety. The synthetic route typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functionalization: The quinoline core is then functionalized to introduce the pyrazoloquinazoline moiety. This involves cyclization reactions using appropriate reagents and conditions to form the desired structure.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one can be compared with other similar compounds such as:

    Quinoline Derivatives: These compounds share the quinoline core structure but differ in their functional groups and substituents.

    Pyrazoloquinazoline Derivatives: These compounds have a similar pyrazoloquinazoline moiety but may vary in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2-one

InChI

InChI=1S/C21H18N4O/c1-13-11-19-15-8-3-5-9-17(15)22-21(25(19)23-13)16-12-20(26)24(2)18-10-6-4-7-14(16)18/h3-12,21-22H,1-2H3

InChI Key

LVDXBLOWGCSGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=O)N(C5=CC=CC=C54)C

Origin of Product

United States

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